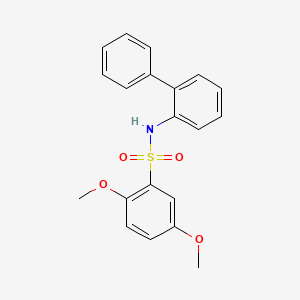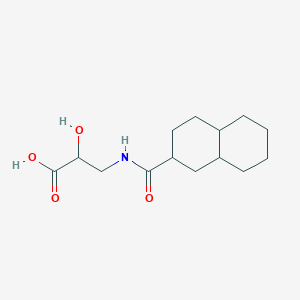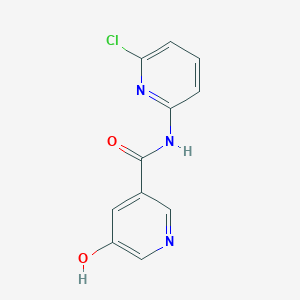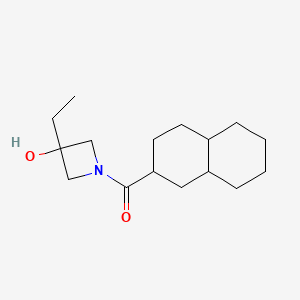
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide varies depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide undergoes a specific cleavage reaction in the presence of proteases, resulting in a fluorescence signal. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of the enzyme, preventing its activity. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide inhibits the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used to monitor the activity of proteases in live cells and tissues. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for various targets. It is also easy to synthesize and can be used in various applications. However, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
For the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in scientific research include the development of more selective and sensitive probes and the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been synthesized using different methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenyl-2-oxoacetamide followed by reduction with sodium borohydride. The synthesis of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been achieved using a one-pot reaction of 2,5-dimethoxybenzenesulfonyl chloride, 2-phenylphenylamine, and triethylamine.
Applications De Recherche Scientifique
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used in scientific research for various purposes, including as a fluorescent probe for the detection of protease activity. It has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used as a selective inhibitor of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-16-12-13-19(25-2)20(14-16)26(22,23)21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVQAKBJDOPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)